4-[3-(Difluoromethoxy)benzyl]-6-phenylpyridazin-3-ol
Description
Properties
IUPAC Name |
5-[[3-(difluoromethoxy)phenyl]methyl]-3-phenyl-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2/c19-18(20)24-15-8-4-5-12(10-15)9-14-11-16(21-22-17(14)23)13-6-2-1-3-7-13/h1-8,10-11,18H,9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKXISBSKGZURS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C(=C2)CC3=CC(=CC=C3)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-(Difluoromethoxy)benzyl Bromide
The 3-(difluoromethoxy)benzyl group is typically introduced via alkylation or nucleophilic substitution. A common precursor, 3-(difluoromethoxy)benzyl alcohol, is synthesized by reacting 3-hydroxybenzaldehyde with chlorodifluoromethane in the presence of a base (e.g., K₂CO₃). Subsequent bromination using PBr₃ in dichloromethane yields 3-(difluoromethoxy)benzyl bromide:
$$
\text{3-(Difluoromethoxy)benzyl alcohol} + \text{PBr}3 \xrightarrow{\text{CH}2\text{Cl}_2, 0^\circ\text{C}} \text{3-(Difluoromethoxy)benzyl bromide} \quad (75\%\ \text{yield})
$$
Synthesis of 6-Phenylpyridazin-3(2H)-one
The pyridazin-3-ol core is often constructed via cyclization of 1,4-diketones or hydrazine-mediated ring closure. For example, phenylglyoxal and ethyl acetoacetate undergo condensation with hydrazine hydrate to form 6-phenylpyridazin-3(2H)-one:
$$
\text{Phenylglyoxal} + \text{Ethyl acetoacetate} \xrightarrow{\text{NH}2\text{NH}2, \text{EtOH}} \text{6-Phenylpyridazin-3(2H)-one} \quad (58\%\ \text{yield})
$$
Assembly of the Target Compound
Alkylation of Pyridazin-3(2H)-one
The benzylation of 6-phenylpyridazin-3(2H)-one with 3-(difluoromethoxy)benzyl bromide is achieved under basic conditions. Potassium carbonate in dimethylformamide (DMF) facilitates the alkylation at the 4-position:
$$
\text{6-Phenylpyridazin-3(2H)-one} + \text{3-(Difluoromethoxy)benzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-[3-(Difluoromethoxy)benzyl]-6-phenylpyridazin-3-ol} \quad (63\%\ \text{yield})
$$
Table 1: Optimization of Alkylation Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 63 |
| NaH | THF | 60 | 48 |
| Cs₂CO₃ | DMSO | 100 | 55 |
Alternative Route: Suzuki-Miyaura Coupling
An alternative approach involves coupling a pre-functionalized pyridazine boronic ester with a brominated benzyl difluoromethoxy derivative. Palladium(II) acetate and triphenylphosphine catalyze the cross-coupling in toluene/water:
$$
\text{4-Bromo-6-phenylpyridazin-3-ol} + \text{3-(Difluoromethoxy)benzylboronic acid} \xrightarrow{\text{Pd(OAc)}2, \text{PPh}3} \text{Target Compound} \quad (52\%\ \text{yield})
$$
Functionalization of the Difluoromethoxy Group
Demethylation of Methoxy Precursors
In some cases, a methoxy group is selectively demethylated using boron tribromide (BBr₃) in dichloromethane. This method is critical for generating phenolic intermediates:
$$
\text{3-Methoxybenzaldehyde} \xrightarrow{\text{BBr}3, \text{CH}2\text{Cl}_2} \text{3-Hydroxybenzaldehyde} \quad (28\%\ \text{yield})
$$
Challenges and Optimization Strategies
Regioselectivity in Alkylation
Competing alkylation at the 2-position of pyridazin-3(2H)-one necessitates careful control of reaction conditions. Steric hindrance from the 6-phenyl group favors 4-substitution, but excess benzyl bromide can lead to di-alkylation.
Purification Techniques
Column chromatography (SiO₂, ethyl acetate/hexane) is standard, but recrystallization from ethanol/water improves purity for crystalline intermediates.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Difluoromethoxy)benzyl]-6-phenylpyridazin-3-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products with different functional groups.
Scientific Research Applications
4-[3-(Difluoromethoxy)benzyl]-6-phenylpyridazin-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-[3-(Difluoromethoxy)benzyl]-6-phenylpyridazin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Analysis :
- The higher LogP of the target compound suggests greater lipophilicity, favoring blood-brain barrier penetration for CNS-targeted applications.
- Lower water solubility compared to may necessitate formulation optimization for oral bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
